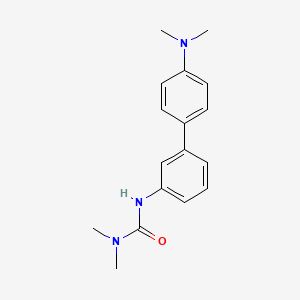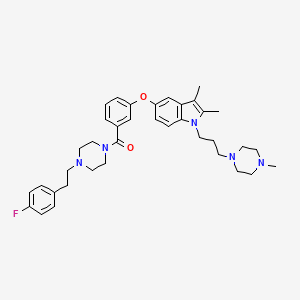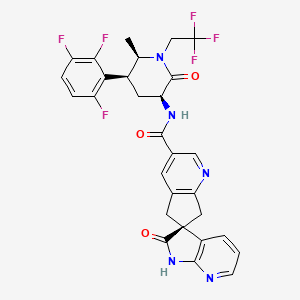![molecular formula C26H22N6O2 B605737 2-[4-[3-[(4-氧化亚尼lidene-3~{h}-酞嗪-1-基)甲基]苯基]羰基哌嗪-1-基]吡啶-3-碳腈](/img/structure/B605737.png)
2-[4-[3-[(4-氧化亚尼lidene-3~{h}-酞嗪-1-基)甲基]苯基]羰基哌嗪-1-基]吡啶-3-碳腈
描述
AZ9482 是一种强效且选择性的聚ADP核糖聚合酶抑制剂,专门针对聚ADP核糖聚合酶 1、聚ADP核糖聚合酶 2 和聚ADP核糖聚合酶 6。该化合物在科学研究中表现出巨大潜力,尤其是在癌症治疗和细胞生物学领域。 AZ9482 以其诱导癌细胞多极纺锤体形成的能力而闻名,使其成为肿瘤学研究中宝贵的工具 .
科学研究应用
AZ9482 具有广泛的科学研究应用,包括:
癌症研究: AZ9482 用于研究聚ADP核糖聚合酶的抑制,这些酶在 DNA 损伤修复中起着至关重要的作用。
细胞生物学: 该化合物用于研究细胞过程,如有丝分裂纺锤体形成和细胞周期调节.
药物开发:
作用机制
AZ9482 通过抑制聚ADP核糖聚合酶 1、聚ADP核糖聚合酶 2 和聚ADP核糖聚合酶 6 的活性来发挥作用。这些酶参与 DNA 损伤修复,它们的抑制会导致细胞中 DNA 损伤的积累。这会导致细胞周期失调和诱导细胞死亡,尤其是在癌细胞中。 该化合物诱导多极纺锤体形成的能力进一步促进了其细胞毒性作用 .
生化分析
Biochemical Properties
AZ9482 plays a crucial role in biochemical reactions by inhibiting the activity of PARP1, PARP2, and PARP6 enzymes. These enzymes are involved in DNA repair processes, and their inhibition by AZ9482 can lead to the accumulation of DNA damage in cells. The compound interacts with these enzymes by binding to their active sites, thereby preventing their normal function . This interaction is highly specific, with AZ9482 exhibiting IC50 values of 1 nM for both PARP1 and PARP2, and 640 nM for PARP6 .
Cellular Effects
AZ9482 has been shown to exert significant effects on various types of cells and cellular processes. In breast cancer cells, for example, AZ9482 induces the formation of multipolar spindles (MPS), which can disrupt normal cell division and lead to cell death . Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism by causing DNA damage and activating DNA damage response pathways . These effects highlight the potential of AZ9482 as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of AZ9482 involves its binding interactions with PARP1, PARP2, and PARP6 enzymes. By binding to the active sites of these enzymes, AZ9482 inhibits their catalytic activity, leading to the accumulation of DNA damage in cells . This inhibition can result in the activation of DNA damage response pathways, changes in gene expression, and ultimately, cell death. The compound’s ability to induce multipolar spindle formation in breast cancer cells further underscores its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AZ9482 have been observed to change over time. The compound is relatively stable, with a recommended storage condition of -20°C for up to three years in powder form . In solution, its stability is reduced, and it is recommended to use stock solutions within one month to avoid degradation . Long-term effects of AZ9482 on cellular function include sustained DNA damage and activation of DNA damage response pathways, which can lead to cell death over time .
Dosage Effects in Animal Models
The effects of AZ9482 vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP1, PARP2, and PARP6, leading to DNA damage and activation of DNA damage response pathways . At higher doses, AZ9482 can exhibit toxic effects, including severe DNA damage and cell death . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
AZ9482 is involved in metabolic pathways related to DNA damage repair. The compound interacts with enzymes such as PARP1, PARP2, and PARP6, which are key players in the DNA damage response . By inhibiting these enzymes, AZ9482 disrupts the normal repair of DNA damage, leading to the accumulation of DNA lesions and activation of DNA damage response pathways . This disruption can affect metabolic flux and metabolite levels in cells.
Transport and Distribution
Within cells and tissues, AZ9482 is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its binding to PARP1, PARP2, and PARP6 enzymes, which are localized in the nucleus . This localization allows AZ9482 to effectively inhibit these enzymes and exert its effects on DNA damage repair pathways .
Subcellular Localization
AZ9482 is primarily localized in the nucleus, where it interacts with PARP1, PARP2, and PARP6 enzymes . This subcellular localization is crucial for its activity, as it allows the compound to effectively inhibit these enzymes and disrupt DNA damage repair processes . The targeting of AZ9482 to the nucleus is likely mediated by its binding interactions with these enzymes, which are predominantly nuclear proteins.
准备方法
合成路线和反应条件
AZ9482 的合成涉及形成与 2-哌嗪基-3-氰基吡啶核心形成酰胺键。合成路线通常包括以下步骤:
形成 2-哌嗪基-3-氰基吡啶核心: 这涉及在受控条件下使适当的起始原料反应,形成核心结构。
酰胺键形成: 然后将核心结构与酰胺形成试剂反应,生成最终化合物 AZ9482。
工业生产方法
AZ9482 的工业生产遵循类似的合成路线,但在更大的规模上进行。该过程涉及优化反应条件,以确保高收率和纯度。 该化合物通常在受控环境中生产,以保持一致性和质量 .
化学反应分析
反应类型
AZ9482 会经历几种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,导致形成氧化衍生物。
还原: AZ9482 可以被还原形成还原衍生物。
取代: 该化合物可以发生取代反应,其中特定的官能团被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 在受控条件下,可以使用各种试剂,具体取决于所需的取代。
主要产物
相似化合物的比较
类似化合物
奥拉帕利: 另一种用于癌症治疗的聚ADP核糖聚合酶抑制剂。
维纳帕利: 具有与 AZ9482 相似的结合特性的强效抑制剂。
塔拉佐帕利: 以其高特异性和对聚ADP核糖聚合酶的强效抑制作用而闻名.
AZ9482 的独特性
AZ9482 由于其对聚ADP核糖聚合酶 1、聚ADP核糖聚合酶 2 和聚ADP核糖聚合酶 6 的三重抑制,使其成为研究中通用的工具。 它诱导多极纺锤体形成的能力以及在各种细胞测定中的强效活性突出了其与其他抑制剂相比的独特特性 .
属性
IUPAC Name |
2-[4-[3-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O2/c27-17-20-7-4-10-28-24(20)31-11-13-32(14-12-31)26(34)19-6-3-5-18(15-19)16-23-21-8-1-2-9-22(21)25(33)30-29-23/h1-10,15H,11-14,16H2,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDPBFWHZOJFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C#N)C(=O)C3=CC=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AZ9482 interact with PARP enzymes and what are the downstream effects observed in cells?
A1: AZ9482, also known as 2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile, acts as a potent triple inhibitor of PARP1, PARP2, and PARP6. [] While its exact binding mode remains to be elucidated, studies using a photoaffinity probe based on AZ9482 (PARPYnD) demonstrated its ability to effectively engage with PARP1 and PARP2 in cells. This engagement leads to the inhibition of PARP activity, ultimately disrupting critical cellular processes such as DNA repair and potentially contributing to the induction of multipolar spindle formation observed in breast cancer cells. []
Q2: What is particularly interesting about the interaction of AZ9482 with PARP6?
A2: While AZ9482 potently inhibits recombinant PARP6 in vitro and enriches PARP6 from cell lysates spiked with recombinant protein, it surprisingly fails to label endogenous PARP6 in intact cells when utilized as part of the PARPYnD probe. [] This intriguing finding suggests a potential discrepancy in the accessibility or conformation of PARP6 in its native cellular environment compared to its isolated recombinant form, highlighting a need for further investigation into the structural and functional intricacies of this enzyme.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


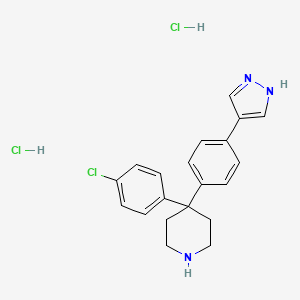
![3-(4-(6-(3-(Dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine](/img/structure/B605656.png)
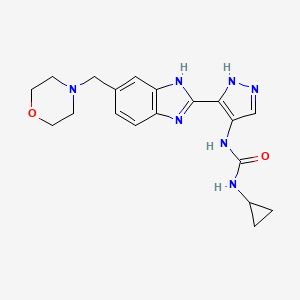

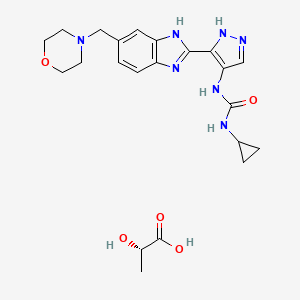
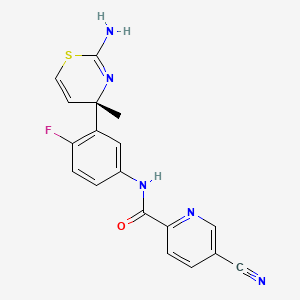
![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 5-amino-2-hydroxybenzoate](/img/structure/B605663.png)

![[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate](/img/structure/B605666.png)
